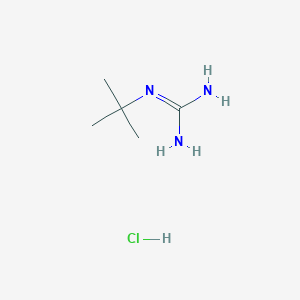
1-Tert-butylguanidine hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Tert-butylguanidine hydrochloride can be synthesized through the reaction of tert-butylamine with cyanamide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under mild conditions, with the tert-butylamine and cyanamide reacting in an aqueous or organic solvent at room temperature. The resulting guanidine compound is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-Tert-butylguanidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically occurring in polar solvents such as water or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield substituted guanidines .
科学的研究の応用
1-Tert-butylguanidine hydrochloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1-tert-butylguanidine hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions . The guanidine group can form stable complexes with proteins and enzymes, influencing their activity and function . This makes it a valuable tool in the study of biochemical pathways and molecular interactions .
類似化合物との比較
Similar Compounds
Guanidine: A simpler compound with similar basicity and reactivity.
N,N’-Diisopropylcarbodiimide: Used in peptide synthesis and has similar reactivity.
Thiourea: Shares some chemical properties but differs in its sulfur content.
Uniqueness
1-Tert-butylguanidine hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability . This makes it particularly useful in applications where selective reactivity and stability are required .
生物活性
1-Tert-butylguanidine hydrochloride (TBG) is a compound that has garnered interest in various biological and pharmacological studies. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is a guanidine derivative characterized by its tert-butyl group, which enhances its lipophilicity and biological activity. Its chemical structure can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 162.64 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of TBG, particularly its action against multidrug-resistant bacterial strains. For instance, TBG has been shown to interact with the bacterial cell division protein FtsZ, altering its dynamics and inhibiting bacterial growth. This mechanism is significant as it targets a vital process in bacterial replication without affecting mammalian cells significantly .
Histamine Receptor Antagonism
TBG and its derivatives have been investigated as histamine H3 receptor antagonists. In vitro studies demonstrated their ability to block the H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system. This antagonistic activity suggests potential applications in treating neurological disorders such as obesity and cognitive dysfunctions .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound:
Case Study 1: Antibacterial Efficacy
In a study evaluating the efficacy of TBG against MRSA, researchers found that TBG significantly reduced bacterial load in vitro. The compound was tested in various concentrations, demonstrating a minimum inhibitory concentration (MIC) that was lower than many existing antibiotics. This study underscores TBG's potential as a novel antibacterial agent against resistant strains .
Case Study 2: Neurological Impact
A separate investigation into the effects of TBG on feeding behavior in rats revealed that repeated administration led to significant changes in neurotransmitter levels associated with appetite regulation. Postmortem analysis indicated alterations in monoamine oxidase (MAO) activity, suggesting that TBG may influence metabolic pathways relevant to weight management .
特性
IUPAC Name |
2-tert-butylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUACVNAFRIUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















